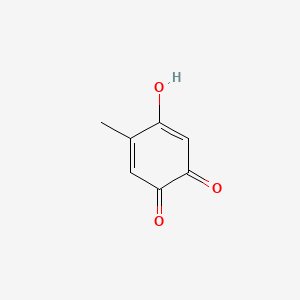

2-Hydroxy-5-methylquinone

Overview

Description

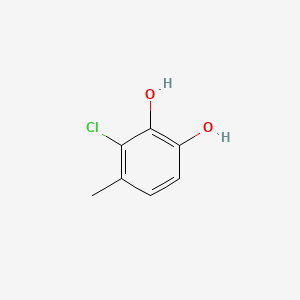

2-Hydroxy-5-methylquinone is a member of the class of monohydroxy-1,4-benzoquinones . It is 2-hydroxy-1,4-benzoquinone carrying an additional methyl substituent at position 5 . The molecular formula is C7H6O3 .

Synthesis Analysis

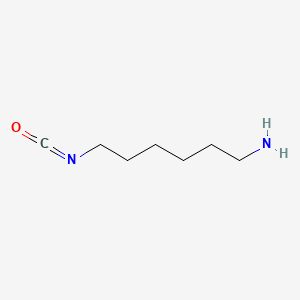

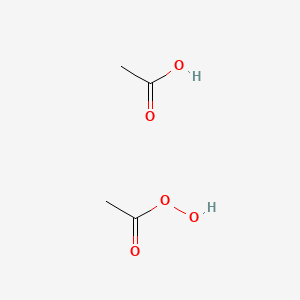

Hydroxyquinones, including this compound, can be synthesized through Thiele-Winter acetoxylation . This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst . The triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions . These are then oxidized to the desired hydroxyquinone compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexadiene core featuring an exocyclic alkylidene and a carbonyl residue . The molecular weight is 138.12 .Chemical Reactions Analysis

Quinones having hydroxy groups directly attached to the quinone ring, like this compound, are highly reactive . They can be considered as Michael acceptors, with their reactivity being much more pronounced compared to standard enones .Scientific Research Applications

DNA Methylation and Cellular Mechanisms

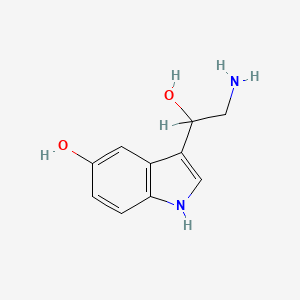

2-Hydroxy-5-methylquinone, as a benzene metabolite, plays a significant role in DNA methylation processes. It has been found that exposure to hydroquinone leads to a decrease in DNA methylation, potentially affecting gene expression and contributing to pathologies like cancer and neurological disorders. This demethylation occurs through the Ten Eleven Translocation 1 (TET1) methylcytosine dioxygenase activity, which increases the levels of 5-hydroxymethylcytosine (Coulter, O'Driscoll, & Bressler, 2013).

Enzyme Model and Oxidation Mechanism

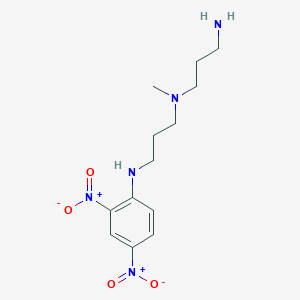

This compound exhibits amine oxidase-like activity, making it a useful model for understanding enzyme mechanisms. It can oxidize a range of primary amines and react with hydrazine derivatives, which is similar to the behavior of certain amine oxidases containing trihydroxyphenylalanine quinone (Sanjust, Rinaldi, Rescigno, Porcu, Alberti, Rinaldi, & Finazzi-Agro’, 1995).

Photochemistry and Hydrogen Transfer

This compound serves as a significant probe in studying hydrogen and proton transfer reactions, particularly in photochemistry. The compound undergoes rapid photoenolization and hydration in acidic environments, providing insights into kinetic and mechanistic aspects of such reactions (Chiang, Kresge, Hellrung, Schünemann, & Wirz, 1997).

Chemical Reactivity and Umpolung

The 5-methyl group in this compound demonstrates unique reactivity that varies with the pH of the reaction medium. This feature is used in regioselective perdeuteration and in Michael additions, illustrating the compound's ability to switch reactivity based on the reaction environment, a concept known as 'umpolung' (Rosenau, Zwirchmayr, Hosoya, Hofinger-Horvath, Bacher, & Potthast, 2017).

Antibacterial and Modulatory Activity

In silico studies on derivatives of this compound have indicated potential antibacterial properties. These compounds, when combined with antibiotics, can reduce the Minimum Inhibitory Concentrations (MICs) of the antibiotics, suggesting a potential role in addressing bacterial resistance and reducing side effects (Figueredo, Ramos, Paz, Silva, Camara, Oliveira-Tintino, Tintino, Farias, Coutinho, & Fonteles, 2020).

Inhibition of Cancer Cell Growth

This compound derivatives have shown potential in inhibiting the growth of various human cancer cell lines. This inhibition is associated with the induction of phospho-ERK, a critical pathway in cell growth regulation, suggesting a novel class of growth inhibitors with a broad spectrum of action (Osada, Osada, & Carr, 2001).

Anti-Cancer Activity and Mitochondrial Dynamics

Isoplumbagin, a derivative of this compound, has been found to exhibit anti-cancer activity, particularly by modulating mitochondrial dynamics and function. This compound suppresses cell viability and invasion in various cancer cell types, highlighting its potential as a therapeutic agent (Tsao, Chang, Wang, & Chen, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-hydroxy-5-methylcyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARNMYNPBOOFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977065 | |

| Record name | 2-Hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-91-8 | |

| Record name | 2-Hydroxy-5-methylquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoquinone, 2-hydroxy-5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)

![N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide](/img/structure/B1220854.png)

![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)

![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)

![1-[4-(4-Bromophenyl)-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B1220863.png)